molecular formula C14H14Cl2N2OS B6099092 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one

Cat. No.: B6099092
M. Wt: 329.2 g/mol
InChI Key: PMGYPBPEIVVXSQ-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and a propyl group attached to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiol compound to form the corresponding sulfide. This intermediate is then reacted with a pyrimidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the pyrimidinone ring.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one
  • 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
  • 2-[(2,6-dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one is unique due to the presence of the propyl group on the pyrimidinone ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-2-3-11-7-13(19)18-14(17-11)20-8-9-4-5-10(15)6-12(9)16/h4-7H,2-3,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYPBPEIVVXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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